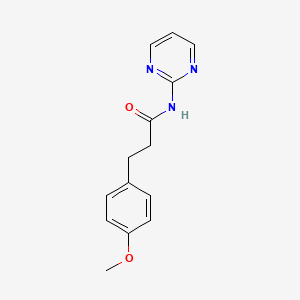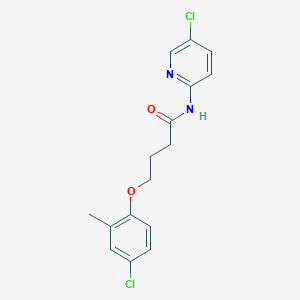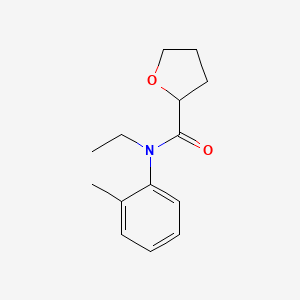![molecular formula C15H11Cl2N3O2S2 B11169430 4-chloro-N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide](/img/structure/B11169430.png)
4-chloro-N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-CHLORO-N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a 1,3,4-thiadiazole ring, which is known for its diverse biological activities
Preparation Methods
The synthesis of 4-CHLORO-N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZENE-1-SULFONAMIDE involves several steps:
Starting Material: The synthesis begins with 4-chlorobenzoic acid.
Esterification: The 4-chlorobenzoic acid is esterified with methanol to form methyl 4-chlorobenzoate.
Hydrazination: The ester is then reacted with hydrazine to form 4-chlorobenzohydrazide.
Cyclization: The hydrazide undergoes cyclization with carbon disulfide and potassium hydroxide to form 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol.
Sulfonylation: The thiol is converted into sulfonyl chloride using chlorosulfonic acid.
Final Step: The sulfonyl chloride is reacted with an appropriate amine to yield the final product.
Chemical Reactions Analysis
4-CHLORO-N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZENE-1-SULFONAMIDE undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The chlorine atoms in the compound can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Scientific Research Applications
4-CHLORO-N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antiviral activities, making it useful in biological studies.
Medicine: It has potential therapeutic applications due to its ability to inhibit certain enzymes and proteins.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-CHLORO-N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as carbonic anhydrase by binding to the active site and blocking substrate access.
Protein Binding: It can bind to proteins, altering their structure and function, which can lead to various biological effects.
Pathway Modulation: The compound can modulate biochemical pathways, affecting cellular processes such as signal transduction and metabolism.
Comparison with Similar Compounds
4-CHLORO-N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZENE-1-SULFONAMIDE can be compared with other similar compounds:
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound shares the thiadiazole and sulfonamide moieties but lacks the benzene ring, making it less complex.
4-Chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide: This compound is similar but has a phenyl group instead of a chlorophenyl group, which can affect its biological activity.
N-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide: This compound has a methyl group on the benzene ring, which can influence its chemical properties and reactivity.
Properties
Molecular Formula |
C15H11Cl2N3O2S2 |
|---|---|
Molecular Weight |
400.3 g/mol |
IUPAC Name |
4-chloro-N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C15H11Cl2N3O2S2/c16-11-3-1-10(2-4-11)9-14-18-19-15(23-14)20-24(21,22)13-7-5-12(17)6-8-13/h1-8H,9H2,(H,19,20) |
InChI Key |
OANPNYSPHQZKPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=NN=C(S2)NS(=O)(=O)C3=CC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-phenoxypropanamide](/img/structure/B11169353.png)
![Ethyl {[4-(butan-2-ylsulfamoyl)phenyl]amino}(oxo)acetate](/img/structure/B11169355.png)

![3-chloro-N-[4-(ethylsulfamoyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B11169372.png)
![1-(4-methylphenyl)-5-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide](/img/structure/B11169378.png)
![3-(benzylsulfonyl)-N-[4-(dibutylsulfamoyl)phenyl]propanamide](/img/structure/B11169381.png)
![2-(propylsulfanyl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]benzamide](/img/structure/B11169389.png)
![3-[(2-methylpropanoyl)amino]-N-[3-(propan-2-yloxy)propyl]benzamide](/img/structure/B11169390.png)
![N-(4-methoxyphenyl)-1-[1-(4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxamide](/img/structure/B11169393.png)
![Ethyl 2-{[(2,4-dichlorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11169400.png)


